REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][Cl:9])(=[O:6])[C:2](C)([CH3:4])[CH3:3].C(Cl)(=O)C1C=[CH:15][C:14]([O:17][CH3:18])=[CH:13]C=1.C=O>[Cl-].[Zn+2].[Cl-]>[CH3:18][O:17][C:14]1[CH:15]=[CH:4][C:2]([C:1]([O:7][CH2:8][Cl:9])=[O:6])=[CH:3][CH:13]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OCCl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)(=O)Cl
|
Name
|
|
Quantity
|
883 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
31 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (hexane/ethyl acetate 4:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)OCCl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.69 mmol | |
AMOUNT: MASS | 0.74 g | |
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |